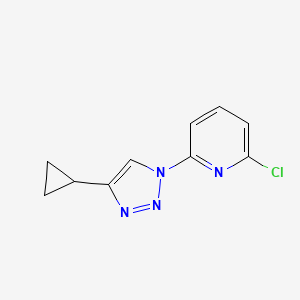
5-(1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with notable structural characteristics and potential applications in various scientific fields. Its intricate structure is a synthesis marvel, combining several functional groups that contribute to its unique reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves a multi-step reaction sequence. Commonly, the synthesis begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the phenethyl and phenyl substituents. The final steps involve forming the thioxodihydropyrimidine moiety under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound can vary based on the desired yield and purity. Large-scale synthesis often employs optimized reaction conditions with carefully selected catalysts and solvents to ensure high efficiency and minimal by-products. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are used to purify the final product.
化学反応の分析
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: Replacement of a functional group with another group.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Often facilitated by halogenating agents like thionyl chloride or sulfonyl chlorides.
Major Products Formed
The major products formed depend on the type of reaction. For instance, oxidation might yield ketones or aldehydes, while reduction could produce alkanes or alcohols. Substitution reactions can lead to a variety of functionalized derivatives, enhancing the compound's utility in different applications.
科学的研究の応用
Chemistry
In chemistry, the compound is used as a building block for synthesizing more complex molecules. Its unique structure provides a platform for creating derivatives with potential catalytic properties.
Biology
The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features allow it to interact with specific biological targets, making it a valuable tool in biochemical assays.
Medicine
Preliminary studies indicate potential medicinal applications, such as anti-inflammatory and antimicrobial properties. Ongoing research aims to explore its efficacy and safety in therapeutic settings.
Industry
In industry, the compound is utilized in the development of advanced materials. Its stability and reactivity make it suitable for creating polymers and other specialized substances.
作用機序
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. Its mechanism involves binding to these targets, modulating their activity, and thereby influencing various biochemical pathways. The exact pathways can vary depending on the specific application and the biological system involved.
類似化合物との比較
Uniqueness
The compound stands out due to its intricate structure, which combines multiple functional groups and ring systems
List of Similar Compounds
5-(1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
6-(2-phenethyl-1-phenyl-1,2,3,4-tetrahydroquinolin-4(1H)-ylidene)-3-thioxotetrahydropyrimidine-2,4(1H,5H)-dione
4-(1-phenethyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4(1H)-ylidene)-2-thioxotetrahydropyrimidine-5,6(1H,5H)-dione
These compounds share similar core structures but differ in the positioning and nature of their substituents, which can significantly affect their chemical properties and applications.
Conclusion
This compound is a multifaceted compound with promising applications across various fields. Its unique structure and reactivity make it a valuable subject of ongoing scientific research, offering potential breakthroughs in chemistry, biology, medicine, and industry.
特性
IUPAC Name |
5-[2-phenyl-1-(2-phenylethyl)-5,6,7,8-tetrahydroquinolin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2S/c31-25-24(26(32)29-27(33)28-25)21-17-23(19-11-5-2-6-12-19)30(22-14-8-7-13-20(21)22)16-15-18-9-3-1-4-10-18/h1-6,9-12,17H,7-8,13-16H2,(H2,28,29,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCJFYCOVVZZKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=O)NC(=S)NC3=O)C=C(N2CCC4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3,4-dihydro-2H-1-benzopyran-2-carboxamide](/img/structure/B2904939.png)

![5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2904941.png)

![N-(1-cyanocyclohexyl)-2-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}acetamide](/img/structure/B2904944.png)



![2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide](/img/structure/B2904952.png)

![Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2904955.png)



